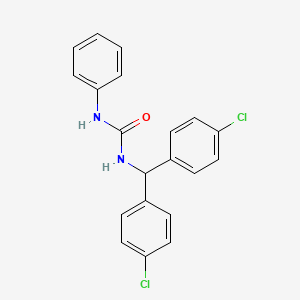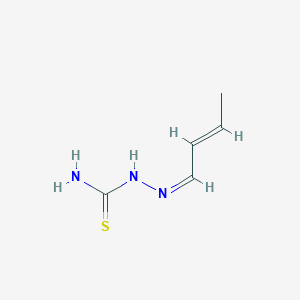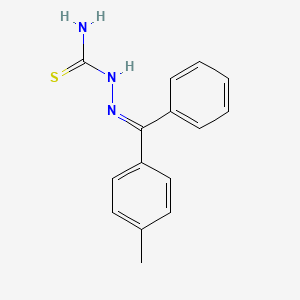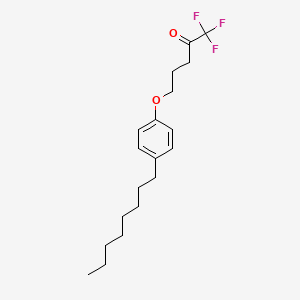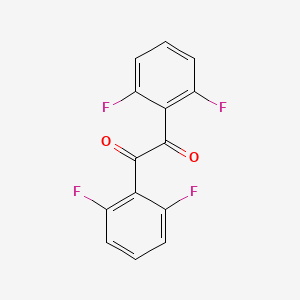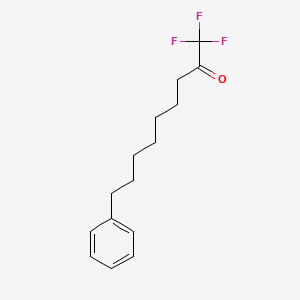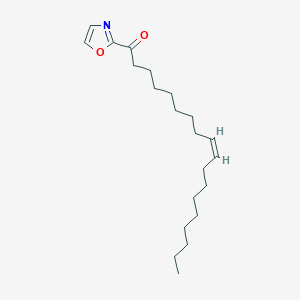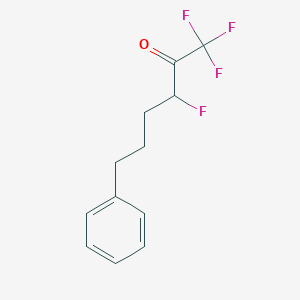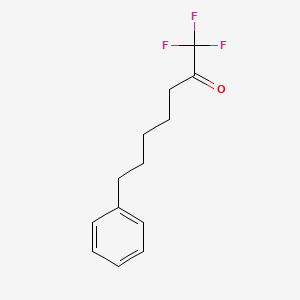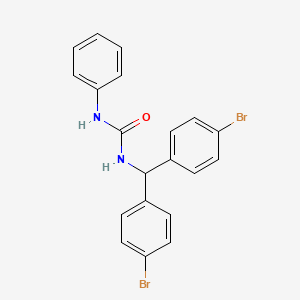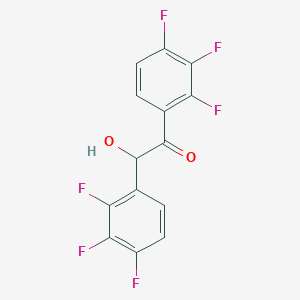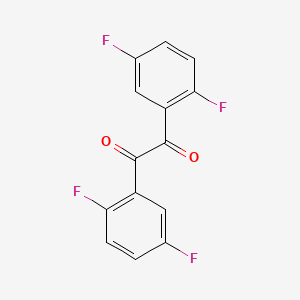
1,2-Bis(2,5-difluorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione is a diketone compound with the molecular formula C14H6F4O2. It is characterized by the presence of two 2,5-difluorophenyl groups attached to an ethane-1,2-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final diketone product. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,2-bis(2,5-difluorophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione: Similar in structure but with different fluorine substitution patterns.
1,2-bis(4-fluorophenyl)ethane-1,2-dione: Another diketone with fluorine atoms in different positions.
Benzil (1,2-diphenylethane-1,2-dione): A well-known diketone with phenyl groups instead of fluorophenyl groups.
Uniqueness
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C14H6F4O2 |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6H |
InChI Key |
IWSRHXHMXUIXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(=O)C2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


